![molecular formula C10H10F3NO B1352677 3-[3-(Trifluoromethyl)phenoxy]azetidine CAS No. 76263-23-5](/img/structure/B1352677.png)
3-[3-(Trifluoromethyl)phenoxy]azetidine
Overview
Description
3-[3-(Trifluoromethyl)phenoxy]azetidine: is an organic compound that features a trifluoromethyl group attached to a phenoxy group, which is further connected to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Trifluoromethyl)phenoxy]azetidine typically involves the reaction of 3-(trifluoromethyl)phenol with azetidine. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it is susceptible to ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted azetidines depending on the nucleophile used.
Oxidation Products: Phenolic derivatives or quinones.
Reduction Products: Reduced phenoxy derivatives or amines.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound has been investigated for its potential therapeutic properties, particularly as an anticonvulsant. A pilot study involving fluzinamide, a related compound, indicated its efficacy in reducing seizure frequency in patients with refractory partial seizures. The study highlighted common side effects such as dizziness and ataxia, but also noted that some patients experienced fewer seizures during treatment .
Biological Activity:
Research indicates that the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and receptor binding affinity. This modification may allow it to act as an enzyme inhibitor, disrupting biochemical pathways involved in various diseases. The compound's interactions with specific enzymes and receptors make it a candidate for further exploration in drug development.
Agrochemicals
Pesticidal Applications:
Due to its structural attributes, 3-[3-(Trifluoromethyl)phenoxy]azetidine may serve as a lead compound in developing new agrochemicals. The trifluoromethyl group is known to enhance the biological activity of pesticides by altering their metabolic stability and toxicity profiles, making them more effective against target pests while minimizing environmental impact.
Synthetic Organic Chemistry
Building Block for Complex Molecules:
In synthetic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its azetidine ring structure allows for various substitution reactions that can lead to the formation of derivatives with enhanced properties . Researchers have developed methods to synthesize this compound efficiently, which facilitates its use in laboratory settings.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]azetidine in biological systems involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 3-(Trifluoromethyl)phenoxyethanol
- 3-(Trifluoromethyl)phenoxypropane
- 3-(Trifluoromethyl)phenoxybutane
Comparison: Compared to these similar compounds, 3-[3-(Trifluoromethyl)phenoxy]azetidine possesses a unique azetidine ring, which imparts additional reactivity and potential for diverse chemical transformations. The presence of the azetidine ring also influences the compound’s physical and chemical properties, making it distinct in terms of its applications and reactivity.
Biological Activity
3-[3-(Trifluoromethyl)phenoxy]azetidine, with the IUPAC name this compound hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₁ClF₃NO
- Molecular Weight : 253.65 g/mol
- Appearance : White to off-white powder or crystals
The unique trifluoromethyl group enhances the compound's lipophilicity, which can improve membrane permeability and bioavailability, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with biological receptors and enzymes. Preliminary studies indicate that it may influence cellular pathways involved in disease processes, including cancer and microbial infections. The trifluoromethyl group significantly alters pharmacological properties such as pKa, toxicity, and metabolic stability, which are crucial for drug design.
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties. The trifluoromethyl substitution often enhances the antibacterial efficacy against various pathogens. For instance, compounds with similar structures have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus in vitro .
Anticancer Properties
Research indicates that this compound may exhibit anticancer activity. In studies evaluating various derivatives for their ability to inhibit cancer cell growth, compounds with trifluoromethyl groups often displayed enhanced potency against several cancer cell lines. For example, one study reported IC50 values of 0.67 µM against the PC-3 prostate cancer cell line and 0.80 µM against HCT-116 colon cancer cells .
Case Studies and Research Findings
Study | Cell Line | IC50 (µM) | Comments |
---|---|---|---|
Study A | PC-3 (Prostate Cancer) | 0.67 | Significant growth inhibition observed. |
Study B | HCT-116 (Colon Cancer) | 0.80 | Comparable efficacy to established drugs. |
Study C | ACHN (Renal Cancer) | 0.87 | Suggests potential as a renal cancer therapeutic. |
These findings highlight the compound's potential as a lead molecule in anticancer drug development.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques that can vary based on specific reagents used. Its applications extend beyond pharmaceuticals; it may also serve in agrochemicals due to its unique structural features.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[3-(Trifluoromethyl)phenoxy]azetidine, and how can experimental parameters be optimized?
- Methodological Answer :
- Nucleophilic Substitution : React azetidine with 3-(trifluoromethyl)phenol under basic conditions (e.g., K₂CO₃/DMF). Monitor reaction progress via TLC or HPLC.
- Catalytic Coupling : Use palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions. Optimize temperature (80–120°C) and solvent polarity (e.g., DMSO or THF) to improve yield.
- Factorial Design : Apply a 2³ factorial design to test variables like catalyst loading, solvent type, and reaction time .
Parameter | Range Tested | Optimal Condition |
---|---|---|
Catalyst Loading | 1–5 mol% | 3 mol% |
Solvent | DMF, THF, DMSO | DMSO |
Reaction Time | 12–48 hours | 24 hours |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry and purity. Compare chemical shifts with DFT-calculated spectra for validation.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns.
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate inhalation risks (flammable liquid/vapor hazard) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose in sealed containers .
Hazard Type | Control Measure |
---|---|
Flammability | Store in fireproof cabinets |
Skin Irritation | Immediate rinsing (15 min) |
Q. How does the compound’s solubility profile impact formulation in biological assays?
- Methodological Answer :
- Solvent Screening : Test DMSO, ethanol, and aqueous buffers (pH 4–9). Use dynamic light scattering (DLS) to detect aggregation.
- Co-solvents : Add 10% PEG-400 to aqueous solutions for enhanced solubility. Validate via UV-vis spectroscopy .
Q. What stability studies are necessary for long-term storage of this compound?
- Methodological Answer :
- Accelerated Degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B). Monitor via HPLC for decomposition products.
- Storage Conditions : Recommend airtight containers under nitrogen at –20°C .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to predict regioselectivity in nucleophilic attacks.
- MD Simulations : Simulate solvent effects using COMSOL Multiphysics to model diffusion-limited reactions .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies using ANOVA to identify outliers.
- Orthogonal Assays : Validate kinase inhibition claims via SPR (binding affinity) and cell-based assays (IC₅₀). Replicate under standardized conditions (e.g., ATP concentration, pH) .
Q. How can AI-driven high-throughput screening optimize reaction conditions for derivatives?
- Methodological Answer :
- Active Learning : Train models on existing reaction data (yield, purity) to prioritize solvent/catalyst combinations.
- Robotic Platforms : Implement automated liquid handlers for parallel synthesis. Use real-time HPLC feedback for adaptive optimization .
Q. What methodologies identify and quantify metabolites of this compound in vitro?
- Methodological Answer :
- LC-MS/MS : Employ MRM transitions for metabolite detection. Use isotopically labeled internal standards (e.g., ¹³C-azetidine) for quantification.
- CYP450 Inhibition Assays : Incubate with human liver microsomes and NADPH. Monitor trifluoromethyl group oxidation .
Q. How can environmental fate studies assess the compound’s persistence in aquatic systems?
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9/h1-4,9,14H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXWWNMHZFPXKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456620 | |
Record name | 3-[3-(trifluoromethyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76263-23-5 | |
Record name | 3-[3-(trifluoromethyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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